1-(Ethylamino)-2-methylpropan-2-ol

Vue d'ensemble

Description

1-(Ethylamino)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Ethylamino)-2-methylpropan-2-ol, also known as ethylamino isobutyl alcohol, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

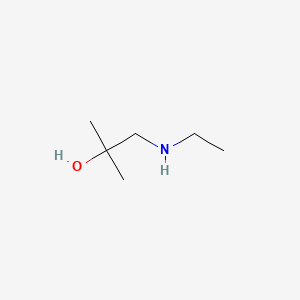

This compound is an organic compound with the following chemical structure:

- Molecular Formula : C5H13NO

- Molecular Weight : 101.17 g/mol

- IUPAC Name : this compound

This compound features a secondary amine and an alcohol functional group, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

- Neurotransmitter Interaction : It could influence neurotransmitter systems, potentially affecting mood and cognition due to its structural similarity to certain psychoactive substances.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains.

Antimicrobial Activity

A study conducted by researchers at ResearchGate investigated the antimicrobial properties of various amine compounds, including this compound. The findings indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (Standard Antibiotic) | 16 µg/mL |

Neuropharmacological Effects

In another study focusing on the neuropharmacological effects of similar compounds, this compound was evaluated for its impact on anxiety-like behavior in rodent models. The results showed a dose-dependent reduction in anxiety levels, suggesting potential applications in treating anxiety disorders.

| Treatment Dose (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 40 | 60 |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Biological Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial, Neuroactive | 32 |

| N,N-Diethylmethylamine | Mild Neuroactive | >100 |

| Ethanolamine | Antimicrobial | 64 |

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 1-(ethylamino)-2-methylpropan-2-ol, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via nucleophilic epoxide ring-opening. A validated method involves reacting isobutylene oxide (2-methyloxirane) with excess ethylamine (70% aqueous solution) in methanol under reflux (100°C, 12–24 hours). Purification via vacuum distillation yields a colorless liquid (95% purity) . Key parameters include:

- Molar ratio : Ethylamine in excess (2.6:1) ensures complete epoxide conversion.

- Solvent choice : Methanol balances solubility and reaction kinetics.

- Temperature control : Prolonged heating minimizes side reactions (e.g., dimerization).

Post-synthesis, confirm structure using H NMR (δ 1.11 ppm, triplet for ethyl-CH; δ 1.17 ppm, singlet for geminal methyl groups) and ESI/APCI(+) mass spectrometry (m/z 118 [M+H]) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- H NMR : Key peaks include:

- Mass spectrometry : ESI/APCI(+) confirms molecular ion at m/z 118 ([CHNO + H]) .

- Purity assessment : Use GC-MS or HPLC with a polar stationary phase (e.g., C18) and UV detection at 210 nm.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Skin/eye exposure : Immediate washing with water and soap; consult a physician if irritation persists .

- Inhalation : Remove to fresh air; administer oxygen if respiratory distress occurs.

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation. Stability data indicate no decomposition under recommended conditions (25°C, dark) .

Advanced Research Questions

Q. How does this compound interact with Toll-like receptor 8 (TLR8), and what computational methods validate its role as an antagonist?

The compound acts as a TLR8 antagonist by occupying the hydrophobic binding pocket, disrupting dimerization required for immune signaling. Key validation steps include:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gap, dipole moment) using ωB97X-D/6-31G* basis sets to predict binding affinity .

- Molecular docking : Compare RMSD values (<2.0 Å) between crystal structures (PDB: 4R6A, 3W3K) and simulated poses to identify critical residues (e.g., Phe405, Val468) .

- Solvation energy analysis : Assess ligand-receptor complex stability in aqueous environments (ΔG < −20 kcal/mol indicates strong binding) .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

Divergent activity profiles (agonist vs. antagonist) arise from structural modifications:

- Substituent effects : Adding a 4-amino group (as in Hybrid-2) shifts activity from antagonism to agonism by altering electrostatic potential surfaces .

- Isothermal titration calorimetry (ITC) : Quantify binding constants (K) to correlate functional groups (e.g., ethylamino vs. methoxy) with TLR8 modulation.

- In vitro assays : Use HEK-Blue™ hTLR8 cells to measure NF-κB activation; antagonists show IC values <10 µM .

Q. How is this compound utilized in synthesizing halogenated intermediates for drug development?

The hydroxyl group enables functionalization via Mitsunobu reactions or SN2 displacements. For example:

- Bromoindazole derivatives : React with 5-bromoindazole under Mitsunobu conditions (DIAD, PPh) to yield 1-(5-bromoindazol-1-yl)-2-methylpropan-2-ol, a precursor for kinase inhibitors .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate intermediates (>98% purity) .

Methodological Notes

Propriétés

IUPAC Name |

1-(ethylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7-5-6(2,3)8/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNFOQRHFYPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224296 | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73825-96-4 | |

| Record name | 1-(Ethylamino)-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73825-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethylamino)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.